Benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)-
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Overview
Description
Benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)- is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core with a 2-propoxy group and a pyrrolidinyl ethyl substituent, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)- typically involves the reaction of 2-propoxybenzoyl chloride with 2-(pyrrolidin-1-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the pyrrolidinyl ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzamide or pyrrolidinyl ethyl derivatives.
Scientific Research Applications
Benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets. The pyrrolidinyl ethyl group may interact with biological receptors or enzymes, modulating their activity. The benzamide core can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Propoxy-N-(2-(pyrrolidinyl)ethyl)benzamide
- N-(2-(Pyrrolidin-1-yl)ethyl)-2-propoxybenzamide
Uniqueness
Benzamide, 2-propoxy-N-(2-(pyrrolidinyl)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzamide core with the 2-propoxy and pyrrolidinyl ethyl groups makes it a versatile compound for various applications.
Properties
CAS No. |
73664-83-2 |
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Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
2-propoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C16H24N2O2/c1-2-13-20-15-8-4-3-7-14(15)16(19)17-9-12-18-10-5-6-11-18/h3-4,7-8H,2,5-6,9-13H2,1H3,(H,17,19) |
InChI Key |
ZEKKGCNVBCOGIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Origin of Product |
United States |
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